Quin 2 potassium salt xhydrate Quin 2 potassium salt xhydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17229386
InChI: InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3
SMILES:
Molecular Formula: C26H26K3N3O11
Molecular Weight: 673.8 g/mol

Quin 2 potassium salt xhydrate

CAS No.:

Cat. No.: VC17229386

Molecular Formula: C26H26K3N3O11

Molecular Weight: 673.8 g/mol

* For research use only. Not for human or veterinary use.

Quin 2 potassium salt xhydrate -

Specification

Molecular Formula C26H26K3N3O11
Molecular Weight 673.8 g/mol
IUPAC Name tripotassium;2-[[2-[[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-(carboxymethyl)amino]acetate;hydrate
Standard InChI InChI=1S/C26H27N3O10.3K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;;;1H2/q;3*+1;/p-3
Standard InChI Key ZHVFOVWOHHESTD-UHFFFAOYSA-K
Canonical SMILES CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[K+].[K+].[K+]

Introduction

Chemical Identity and Structural Properties

Quin 2 potassium salt hydrate is a synthetically derived quinoline derivative functionalized with carboxymethyl groups, which confer its calcium-chelating properties. The compound’s empirical formula and molecular weight vary slightly across sources due to differences in hydration states and counterion inclusion:

PropertySigma-Aldrich Chemsrc LGC Standards
Molecular FormulaC₂₆H₂₇N₃O₁₀·H₂OC₂₆H₂₆K₃N₃O₁₁C₂₆H₂₇N₃O₁₀·xH₂O·xK
Molecular Weight (g/mol)559.52673.793559.52 (anhydrous basis)

These discrepancies arise from whether the formula accounts explicitly for potassium counterions and water of crystallization. The Sigma-Aldrich and Fisher Scientific entries describe the compound as a monohydrate with a molecular weight of 559.52 g/mol , whereas Chemsrc includes three potassium ions and one water molecule, resulting in a higher molecular weight of 673.793 g/mol . The IUPAC name, 2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-5-methylanilino]acetic acid, potassium, hydrate, reflects its complex structure, which features multiple carboxymethylamino groups critical for calcium coordination .

Synthesis and Physicochemical Characteristics

The synthesis of Quin 2 potassium salt hydrate involves multistep organic reactions, typically starting with functionalized quinoline precursors. While detailed synthetic protocols are proprietary, the general approach includes:

  • Quinoline Core Modification: Introduction of methoxy and methyl groups at specific positions.

  • Carboxymethylation: Attachment of carboxymethylamino groups to enhance metal ion chelation.

  • Salt Formation: Exchange with potassium ions to improve solubility and stability.

  • Hydration: Crystallization with water molecules to form the hydrate .

Mechanism of Calcium Binding and Fluorescence Modulation

Quin 2 potassium salt hydrate operates as a ratiometric fluorescent indicator, with its binding to calcium ions governed by the equilibrium:
Quin 2+Ca2+Quin 2-Ca2+\text{Quin 2} + \text{Ca}^{2+} \leftrightarrow \text{Quin 2-Ca}^{2+}
The dissociation constant (KdK_d) for calcium is approximately 115 nM, significantly lower than that for magnesium (Kd>1K_d > 1 mM), ensuring high selectivity . This binding event induces conformational changes in the molecule, altering its electronic structure and enhancing fluorescence quantum yield by over 50-fold.

Biological Applications and Research Utility

Quin 2 potassium salt hydrate has been instrumental in elucidating calcium signaling pathways in diverse cell types. Key applications include:

Intracellular Calcium Monitoring

In lymphocytes, Quin 2 has been used to measure cytoplasmic free calcium concentrations, revealing its role in activation and apoptosis . The compound’s cell-permeable acetoxymethyl ester derivative facilitates intracellular loading, where esterases cleave the ester groups, trapping the free acid form inside cells.

Calcium Flux Studies

Research employing Quin 2 has documented calcium oscillations in neurons during neurotransmitter release and in cardiomyocytes during contraction-relaxation cycles . Its sensitivity to nanomolar calcium concentrations makes it suitable for detecting subtle fluctuations in excitable cells.

Chelation Therapy Investigations

Beyond imaging, Quin 2 serves as a calcium buffer in experimental models to modulate cellular calcium levels, aiding studies on calcium-dependent enzyme regulation and mitochondrial function.

ParameterSpecification
Storage Conditions2–8°C in desiccated environment
Personal Protective GearGloves, eye protection, N95 mask
RIDADR ClassificationNONH (non-hazardous transport)

Material Safety Data Sheets (MSDS) recommend avoiding inhalation or skin contact and using chemical fume hoods during weighing .

Recent studies have explored Quin 2 derivatives with modified excitation spectra for compatibility with violet laser systems. Additionally, nanoparticle-encapsulated Quin 2 formulations are being tested for targeted calcium sensing in vivo . Future research may focus on enhancing two-photon absorption cross-sections for deep-tissue imaging.

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